molecular formula C18H15N5O6S B14937643 N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3,5-dinitrobenzamide

N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3,5-dinitrobenzamide

Cat. No.: B14937643
M. Wt: 429.4 g/mol
InChI Key: CCKIOJODJNTUDQ-UHFFFAOYSA-N
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Description

N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3,5-dinitrobenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiadiazole ring, a methoxybenzyl group, and a dinitrobenzamide moiety, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3,5-dinitrobenzamide typically involves multiple steps, including the formation of the thiadiazole ring and the introduction of the methoxybenzyl and dinitrobenzamide groups. One common synthetic route includes:

    Formation of the Thiadiazole Ring: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methoxybenzyl Group: This can be achieved through nucleophilic substitution reactions, where a methoxybenzyl halide reacts with the thiadiazole intermediate.

    Addition of the Dinitrobenzamide Moiety: This step may involve nitration reactions followed by amide formation.

Industrial Production Methods

Industrial production of this compound may utilize similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3,5-dinitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the benzyl and nitro groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Reagents like halides, acids, and bases are employed under controlled conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of nitro groups typically yields amines, while oxidation may produce corresponding oxides or hydroxyl derivatives.

Scientific Research Applications

N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3,5-dinitrobenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific enzymes or pathways involved in diseases.

    Industry: The compound’s unique properties make it useful in developing new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3,5-dinitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, modulate signaling pathways, or interact with cellular receptors. Detailed studies are required to elucidate the exact mechanisms and identify the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3,5-dinitrobenzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its thiadiazole ring and dinitrobenzamide moiety are particularly noteworthy, as they contribute to its diverse applications in research and industry.

Properties

Molecular Formula

C18H15N5O6S

Molecular Weight

429.4 g/mol

IUPAC Name

N-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-2-methyl-3,5-dinitrobenzamide

InChI

InChI=1S/C18H15N5O6S/c1-10-14(8-12(22(25)26)9-15(10)23(27)28)17(24)19-18-21-20-16(30-18)7-11-3-5-13(29-2)6-4-11/h3-6,8-9H,7H2,1-2H3,(H,19,21,24)

InChI Key

CCKIOJODJNTUDQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)NC2=NN=C(S2)CC3=CC=C(C=C3)OC

Origin of Product

United States

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